molecular formula C12H11N5S B14719983 5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 21308-89-4

5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine

Cat. No.: B14719983
CAS No.: 21308-89-4
M. Wt: 257.32 g/mol
InChI Key: IAIQILCSXKJNKG-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-phenylacetaldehyde with benzimidohydrazide in dimethyl sulfoxide (DMSO) at 100°C for 2 hours . This method yields the desired triazine derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis and solid-phase synthesis can be explored for more efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in acetone.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is unique due to its specific structural features and the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

21308-89-4

Molecular Formula

C12H11N5S

Molecular Weight

257.32 g/mol

IUPAC Name

5-benzylsulfanyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine

InChI

InChI=1S/C12H11N5S/c1-2-4-9(5-3-1)6-18-12-10-11(14-7-15-12)17-16-8-13-10/h1-5,7-8H,6H2,(H,13,16)(H,14,15,17)

InChI Key

IAIQILCSXKJNKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CNN3

Origin of Product

United States

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